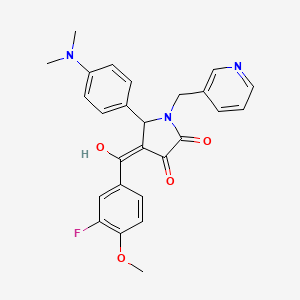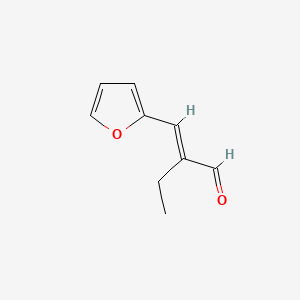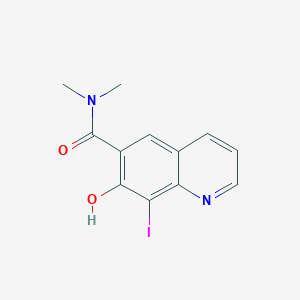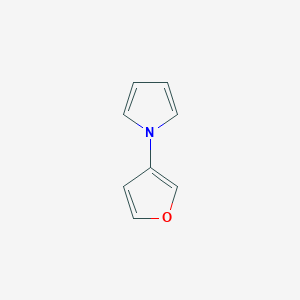![molecular formula C10H8N2 B12890386 1h-Pyrrolo[1,2-a]benzimidazole CAS No. 247-76-7](/img/structure/B12890386.png)
1h-Pyrrolo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system comprising a pyrrole ring and a benzimidazole moiety. The presence of nitrogen atoms within the ring structure imparts unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the cyclization of N-(2-aminophenyl)pyrrole derivatives using suitable reagents and catalysts . These reactions typically require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
1H-Pyrrolo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
1H-Pyrrolo[1,2-a]benzimidazole is structurally similar to other nitrogen-containing heterocycles, such as:
Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrrolo[1,2-a]quinoxaline: Exhibits significant biological activity and is used in medicinal chemistry.
Azoloazines: These compounds have similar structural features and are known for their antiviral and anticancer properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties, which make it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
247-76-7 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-6H,7H2 |
InChI Key |
JABFZMOTTPAIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


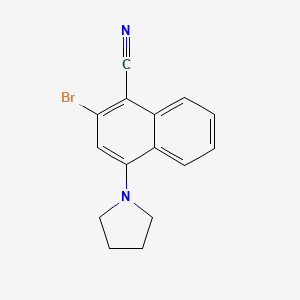
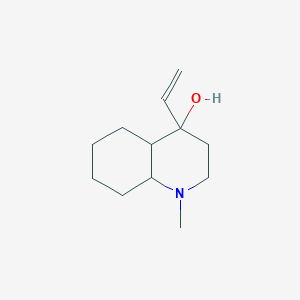
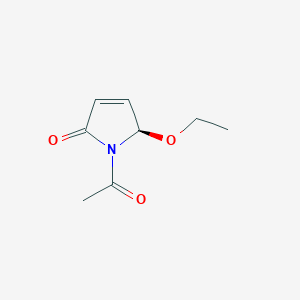

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
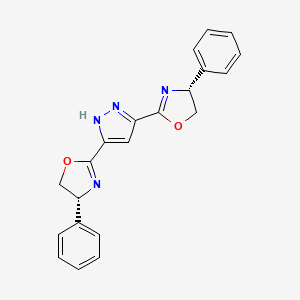
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
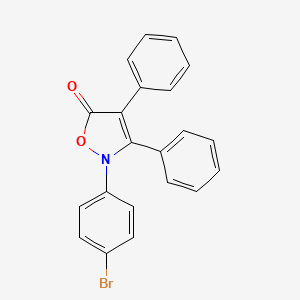

![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
